多拉美汀

描述

科学研究应用

多拉美汀有广泛的科学研究应用:

生物学: 它用于研究抗寄生虫剂对各种寄生虫及其生命周期的影响.

医学: 多拉美汀用于兽医治疗牲畜的寄生虫感染.

工业: 它用于生产用于兽医使用的抗寄生虫制剂.

5. 作用机理

多拉美汀通过作为神经细胞中γ-氨基丁酸 (GABA) 神经递质的激动剂发挥作用,并与无脊椎动物神经和肌肉细胞中的谷氨酸门控氯离子通道结合 . 这导致氯离子通透性增加,引起神经细胞超极化,导致寄生虫麻痹和死亡 .

作用机制

Target of Action

Doramectin, a member of the avermectin family, primarily targets parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates .

Mode of Action

Doramectin works by preventing the transmission of neuronal signals of the parasites, which are either paralyzed and expelled out of the body, or they starve . It does this by amplifying the effects of glutamate on the invertebrates-specific gated chloride channel . This leads to an influx of chloride ions, causing hyperpolarization of the neuron or muscle cell, which leads to paralysis and death of the parasite .

Biochemical Pathways

Doramectin is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . The production of doramectin can be improved via the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .

Pharmacokinetics

Doramectin is rapidly absorbed following subcutaneous administration. The bioavailability of doramectin after injection is almost 100%, but only about 18% after pour-on administration, which requires a higher dose . The halftime for absorption into blood after injection in a sesame oil vehicle is shorter for goats (~0.7 days) than for cattle (~2.4 days) or sheep (~2.7 days). Doramectin is well distributed throughout the whole body including target organs such as the gastric and gut mucosae .

Result of Action

The result of doramectin’s action is the effective treatment and control of internal parasitosis (gastrointestinal and pulmonary nematodes), ticks, and mange (and other ectoparasites) in cattle and other animals . This leads to healthier livestock, free from the burden of these parasites.

Action Environment

Environmental factors can influence the action, efficacy, and stability of doramectin. For instance, doramectin readily and tightly binds to the soil and becomes inactive over time . Also, it’s worth noting that doramectin is excreted in the dung of treated animals and can inhibit the reproduction and growth of pest and beneficial insects that use dung as a source of food and for reproduction .

生化分析

Biochemical Properties

Doramectin is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . It is a derivative of avermectin . The doramectin-producing wild-type S. avermitilis N72 and its highly doramectin-producing mutant counterpart, S. avermitilis XY-62, have been studied for their transcriptomic profiles . Key genes pivotal in doramectin biosynthesis, including ave A1, ave A2, ave A3, ave A4, ave E, and ave BI, were found to be notably impacted .

Cellular Effects

Doramectin has been shown to have anti-cancer effects . In glioma cells, it was found that Doramectin induced apoptosis through the Bcl-2/Bax/Caspase-3 pathway . Additionally, Doramectin induced reactive oxygen species (ROS) overproduction, which then caused necroptosis through the RIPK1/RIPK3/MLKL pathway .

Molecular Mechanism

Doramectin’s molecular mechanism involves initiating with cyclohexanecarboxylic acid coenzyme A instead of methylbutyryl coenzyme A and isobutyryl coenzyme A, which is different from avermectin . The fadD17 gene, an annotated putative cyclohex-1-ene-1-carboxylate:CoA ligase-encoding gene, was proven to be involved in the biosynthesis of doramectin .

Temporal Effects in Laboratory Settings

In cattle, doramectin is rapidly absorbed following subcutaneous administration . By day 14, 87% of the dose were excreted via bile and faeces and a very small amount was eliminated via urine . The proportion of unchanged drug in the faecal residues increased from 33% on day 7 to 80% on day 12 .

Dosage Effects in Animal Models

In USA trials, no toxic signs were seen in cattle given up to 25 times the recommended dose, or in swine given up to 10 times the recommended dose . Studies also demonstrated safety in neonatal calves and piglets treated with up to 3 times the recommended dose .

Metabolic Pathways

Doramectin is synthesized through the fermentation process of Streptomyces avermitilis . Its biosynthetic pathway shares similarities with avermectin, differing in the starting units for the synthesis of the macrocyclic lactone backbone .

Transport and Distribution

After administration, anthelmintics like Doramectin are usually absorbed into the bloodstream and transported to different parts of the body, including the liver, where they may be metabolized and eventually excreted in the feces and urine .

准备方法

多拉美汀通过发酵链霉菌属阿维菌素合成,链霉菌属阿维菌素是一种土壤放线菌。 发酵过程涉及使用环己烷羧酸作为前体 . 多拉美汀的工业生产涉及以下步骤:

发酵: 链霉菌属阿维菌素在含有环己烷羧酸的合适培养基中培养。

提取: 发酵液被提取以分离多拉美汀。

纯化: 使用色谱技术纯化粗提物以获得纯多拉美汀.

化学反应分析

多拉美汀经历各种化学反应,包括:

氧化: 多拉美汀可以被氧化形成多拉美汀苷元和其他相关化合物.

还原: 还原反应可以修饰多拉美汀分子上的官能团。

这些反应中常用的试剂包括甲醇、乙腈和各种色谱溶剂 . 这些反应形成的主要产物包括多拉美汀苷元、多拉美汀单糖和多拉美汀2-差向异构体 .

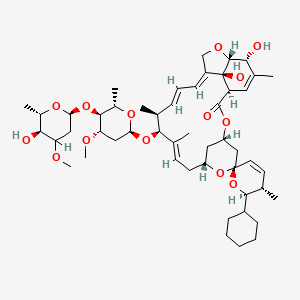

相似化合物的比较

多拉美汀类似于其他阿维菌素,例如伊维菌素和赛拉菌素。 它具有独特的结构特征,包括 C-22 和 C-23 之间的双键以及 C-25 上的环己烷环 . 这些结构差异有助于其独特的药理特性 .

类似化合物

伊维菌素: 用于治疗人和动物的寄生虫感染.

赛拉菌素: 主要用于治疗宠物的寄生虫感染.

属性

Key on ui mechanism of action |

Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/ |

|---|---|

CAS 编号 |

117704-25-3 |

分子式 |

C50H74O14 |

分子量 |

899.1 g/mol |

IUPAC 名称 |

(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1 |

InChI 键 |

QLFZZSKTJWDQOS-PWLMVQNHSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

手性 SMILES |

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O |

规范 SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

外观 |

Solid powder |

熔点 |

116-119 °C |

Key on ui other cas no. |

117704-25-3 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)- Dectomax doramectin L-701023 L701023 UK-67,994 UK-67994 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

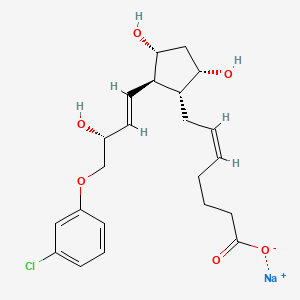

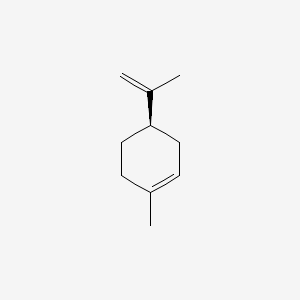

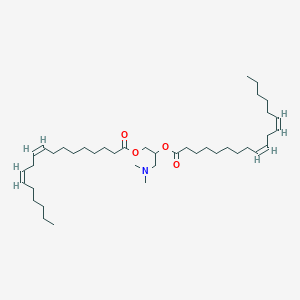

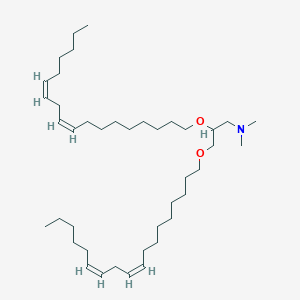

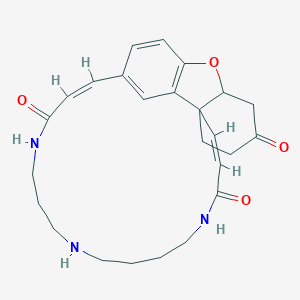

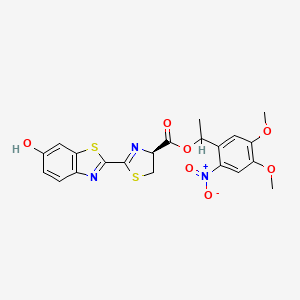

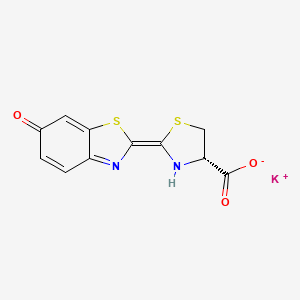

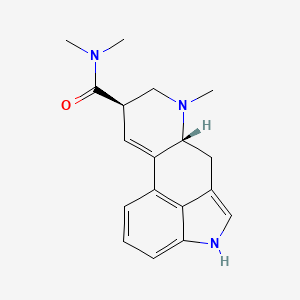

Feasible Synthetic Routes

Q1: How does Doramectin exert its antiparasitic effects?

A: Doramectin, a potent endectocide, targets glutamate-gated chloride ion channels (GluCls) found in invertebrates like nematodes and arthropods. [, , , ] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve or muscle cells in the parasite. [, , , , ] This disruption in neurotransmission results in paralysis and eventual death of the parasite. [, , , , ]

Q2: What is the molecular formula and weight of Doramectin?

A2: The research papers provided do not explicitly state the molecular formula and weight of Doramectin. Please refer to publicly available chemical databases or the manufacturer's documentation for this information.

Q3: Is there any spectroscopic data available for Doramectin?

A: The provided research papers primarily focus on the biological and pharmacological aspects of Doramectin. While one study mentions the use of high-performance liquid chromatography (HPLC) with fluorescence detection for Doramectin analysis, [] it does not elaborate on specific spectroscopic data. Further investigation into analytical chemistry literature is recommended for detailed spectroscopic information.

Q4: Does the choice of formulation affect Doramectin's efficacy?

A: While the research highlights the effectiveness of Doramectin in various formulations, [, , , , , , ] it does not directly compare the efficacy of different formulations like injectable versus pour-on. Further research focusing on comparative efficacy studies is needed.

Q5: Does Doramectin exhibit any catalytic properties?

A: The research primarily focuses on Doramectin's role as an antiparasitic agent, targeting GluCls. [, , , ] There is no mention of Doramectin possessing catalytic properties or participating in any catalytic reactions.

Q6: Have computational methods been used to study Doramectin?

A6: The provided research papers do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for studying Doramectin.

Q7: How do structural modifications of Doramectin affect its activity?

A7: The research does not delve into the specifics of Doramectin's structure-activity relationships. Investigations exploring the impact of structural modifications on Doramectin's activity, potency, and selectivity would be valuable additions to the existing literature.

Q8: Does the research address the environmental impact of Doramectin use?

A: Yes, one study investigates the potential for Doramectin to persist in soil following the application of pig manure from treated animals. [] It highlights that Doramectin can remain detectable in soil for several months, emphasizing the need for responsible waste management practices to minimize potential environmental risks. Another study investigates the impact of Doramectin on dung beetles and highlights the sublethal effects on reproduction. []

Q9: How is Doramectin absorbed and distributed in the body?

A: Research demonstrates that Doramectin is absorbed following subcutaneous injection and topical (pour-on) administration. [, , , , , ] One study utilizing cannulated sheep provides detailed insights into Doramectin's movement through the gastrointestinal tract, bile secretion, and presence in various digestive compartments after oral and intravenous administration. [] This study highlights that Doramectin is subject to enterohepatic recycling, influencing its persistence within the body.

Q10: How long does Doramectin remain detectable in the body?

A: Studies report detectable Doramectin levels in cattle plasma for 40 days after topical administration and in dog plasma for as long as 120 days after a single injection. [, ] These findings indicate a prolonged persistence of Doramectin in the body.

Q11: What types of parasites has Doramectin proven effective against in field studies?

A: Doramectin has shown efficacy against a variety of gastrointestinal nematodes, including Haemonchus, Ostertagia, Cooperia, Trichostrongylus, and Oesophagostomum, in cattle. [, , , , , , ] It is also effective against several species of lice, mites, and grubs in cattle. [, ] In donkeys, Doramectin has demonstrated high efficacy against gastrointestinal nematodes, particularly Strongylus vulgaris. []

Q12: Has Doramectin shown efficacy in treating canine parasites?

A: Research indicates Doramectin's effectiveness against Sarcoptes scabiei mites and gastrointestinal nematodes in dogs. []

Q13: Is there evidence of parasite resistance to Doramectin?

A: Yes, studies have reported the emergence of resistance to Doramectin, particularly in Cooperia punctata in cattle. [] This highlights the importance of monitoring for resistance development and implementing strategies to minimize its occurrence.

Q14: Does resistance to other avermectins translate to Doramectin resistance?

A: The research suggests potential cross-resistance between Doramectin and other avermectins like Ivermectin. [] This emphasizes the need for careful consideration when selecting and rotating antiparasitic drugs to maintain efficacy and delay resistance development.

Q15: Are there any specific drug delivery strategies being explored for Doramectin?

A: The provided research focuses primarily on traditional administration routes like subcutaneous injection and topical application. [, , , , , , , ] Further research exploring innovative drug delivery approaches could enhance Doramectin's therapeutic profile.

Q16: What analytical techniques are commonly used to quantify Doramectin?

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a frequently employed technique for Doramectin analysis, particularly in biological samples. [, , ] One study details a specific HPLC method with fluorescence detection for determining Doramectin in sheep plasma. [] Another study mentions using liquid chromatography/mass spectrometry (LC/MS) for Doramectin analysis in plasma. []

Q17: How long does Doramectin persist in the environment?

A: Research indicates that Doramectin can persist in soil for extended periods, with detectable levels observed seven months after manure application from treated pigs. [] This finding emphasizes the importance of responsible Doramectin use and waste management to minimize potential ecological risks.

Q18: What factors influence the dissolution and solubility of Doramectin?

A18: The research papers do not provide detailed information on the factors affecting Doramectin's dissolution and solubility.

Q19: What parameters are essential for validating analytical methods for Doramectin?

A: One study mentions validating an HPLC method for Doramectin analysis according to The International Conference on Harmonization (ICH) Q2(R1) guidelines. [] While this provides a general framework, specific details regarding accuracy, precision, and specificity are not explicitly outlined.

Q20: Are there established quality control standards for Doramectin production?

A: While the research does not delve into specific quality control measures for Doramectin, it highlights that Doramectin is a commercialized veterinary drug produced by Pfizer Inc. [] This implies the existence of manufacturing processes and quality control measures to ensure product consistency, safety, and efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)

![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)